molecular formula C4H2ClN5 B15325821 2-Azido-5-chloropyrimidine

2-Azido-5-chloropyrimidine

Cat. No.: B15325821
M. Wt: 155.54 g/mol
InChI Key: KGYUIWNILDYLLX-UHFFFAOYSA-N
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Description

2-Azido-5-chloropyrimidine is a heterocyclic compound featuring a pyrimidine ring substituted with an azido (-N₃) group at position 2 and a chlorine atom at position 5.

Properties

Molecular Formula

C4H2ClN5

Molecular Weight

155.54 g/mol

IUPAC Name

2-azido-5-chloropyrimidine

InChI

InChI=1S/C4H2ClN5/c5-3-1-7-4(8-2-3)9-10-6/h1-2H

InChI Key

KGYUIWNILDYLLX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)N=[N+]=[N-])Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-5-chloropyrimidine typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 2-amino-5-chloropyrimidine with sodium azide (NaN3) in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is usually carried out at elevated temperatures to facilitate the substitution of the amino group with the azido group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Azido-5-chloropyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.

    Reduction Reactions: The azido group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN3), dimethyl sulfoxide (DMSO), elevated temperatures.

    Cycloaddition: Alkynes, copper(I) catalysts, room temperature.

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst, room temperature.

Major Products Formed:

    Triazoles: Formed via cycloaddition reactions.

    Amino Derivatives: Formed via reduction of the azido group.

Scientific Research Applications

2-Azido-5-chloropyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various heterocyclic compounds and as a precursor for the synthesis of triazoles.

    Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.

    Medicine: Explored for its potential use in the development of antiviral and anticancer agents due to its ability to form bioactive triazoles.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Azido-5-chloropyrimidine is primarily related to its ability to undergo cycloaddition reactions, forming triazoles. These triazoles can interact with various molecular targets, including enzymes and receptors, leading to biological effects. The azido group can also be reduced to an amino group, which can participate in further chemical reactions, enhancing the compound’s versatility .

Comparison with Similar Compounds

Table 1: Structural and Activity Comparison of Pyrimidine Derivatives

Compound Molecular Formula Key Substituents Anti-HIV EC₅₀ (μM) Cytotoxicity CC₅₀ (μM)
AZT C₁₀H₁₃N₅O₄ 3'-azido (sugar moiety) 0.005 25.0
5-Chloro-3'-azido-ddC* C₉H₁₀ClN₅O₃ 5-Cl, 3'-azido (sugar) 0.03 >100
This compound C₄H₂ClN₅ 2-azido, 5-Cl (ring) Not reported Not reported

*Data from .

Pyrimidine Derivatives with Varied Functional Groups

5-Amino-2-chloropyrimidine () replaces the azido group with an amino (-NH₂) group. This substitution increases nucleophilicity, making it reactive in cross-coupling reactions. Its molecular formula (C₄H₄ClN₃) and solubility profile (soluble in polar solvents like DMSO) differ significantly from this compound, which likely has lower solubility due to the non-polar azido group .

2-Chloro-5-nitropyridine (), though a pyridine derivative, shares a chloro-nitro substitution pattern. The nitro group’s strong electron-withdrawing effect contrasts with the azido group’s moderate electron-withdrawing and explosive tendencies.

Benzyl-Substituted Analogs

2-Azido-5-benzyl-4-chloropyrimidine () introduces a benzyl group at position 5 and chlorine at position 4. Synthesis routes for benzyl-substituted analogs often involve nucleophilic aromatic substitution, whereas 5-chloro derivatives may require halogenation or azidation steps .

Table 2: Physicochemical Properties of Pyrimidine/Pyridine Derivatives

Compound Molecular Weight (g/mol) Key Functional Groups Solubility
This compound 159.55 2-N₃, 5-Cl Likely low in H₂O
5-Amino-2-chloropyrimidine 129.56 2-Cl, 5-NH₂ Soluble in DMSO
2-Chloro-5-nitropyridine 158.54 2-Cl, 5-NO₂ Limited data
2-Azido-5-benzyl-4-Cl-pyrimidine 245.67 2-N₃, 4-Cl, 5-benzyl Insoluble in H₂O

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